Mechanism of Action: TAT14 Peptide Increases Nrf2 Protein via Keap1 Binding Without Altering mRNA Expression, Contrasting with Electrophilic Small Molecules
TAT14 peptide increases Nrf2 protein levels through direct competitive binding to the Keap1 Kelch domain, displacing the Nrf2 ETGE motif [1]. In contrast, electrophilic small-molecule activators such as sulforaphane and bardoxolone methyl covalently modify Keap1 cysteine residues (e.g., C151, C273, C288), leading to Nrf2 stabilization [2]. TAT14 achieves Nrf2 protein stabilization without any detectable change in Nrf2 mRNA expression, whereas many electrophilic activators also influence Nrf2 transcription via secondary signaling effects [1]. This distinction is critical for experiments requiring isolated post-translational control of Nrf2 abundance.
| Evidence Dimension | Mechanism of Nrf2 stabilization |
|---|---|
| Target Compound Data | Increases Nrf2 protein via Keap1 Kelch domain competitive binding; no effect on Nrf2 mRNA |
| Comparator Or Baseline | Sulforaphane/Bardoxolone methyl: Covalent Keap1 cysteine modification; may also modulate Nrf2 transcription |
| Quantified Difference | Qualitative mechanistic difference (non-covalent competitive inhibition vs. covalent electrophilic modification) |
| Conditions | THP-1 human monocytes (TAT14); various cell lines (comparators) |
Why This Matters
Researchers requiring precise dissection of post-translational Nrf2 regulation without transcriptional confounding should select TAT14.
- [1] Steel R, Cowan J, Payerne E, O'Connell MA, Searcey M. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction. ACS Med Chem Lett. 2012;3(5):407-410. View Source
- [2] Baird L, Dinkova-Kostova AT. The cytoprotective role of the Keap1-Nrf2 pathway. Arch Toxicol. 2011;85(4):241-272. View Source
